

Application Notes: Laboratory Scale Synthesis of 4-Methyl-3-nitrophenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methyl-3-nitrophenol

Cat. No.: B015662

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Introduction

4-Methyl-3-nitrophenol, also known as 3-nitro-p-cresol, is a valuable chemical intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.^{[1][2]} Its molecular structure, featuring a phenol ring substituted with both a methyl and a nitro group, makes it a versatile precursor for various organic transformations. This document provides detailed protocols for the laboratory-scale synthesis of **4-Methyl-3-nitrophenol**, primarily focusing on the direct nitration of p-cresol, a common and effective method.

Principle of Synthesis

The most direct and widely employed method for synthesizing **4-Methyl-3-nitrophenol** is the electrophilic aromatic substitution of p-cresol. In this reaction, the benzene ring of p-cresol, activated by the hydroxyl (-OH) and methyl (-CH₃) groups, is nitrated using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methyl group is a weakly activating, ortho-, para-directing group. Since the para position to the hydroxyl group is blocked by the methyl group, the incoming nitro group (-NO₂) is directed to the positions ortho to the hydroxyl group (positions 2 and 3). The formation of 3-nitro-p-cresol is favored over 2-nitro-p-cresol, though mixtures of isomers can occur.^[3]

Alternative strategies to improve selectivity include the nitration of p-cresol derivatives where the hydroxyl group is protected, for example, as a carbonate or phosphate ester, followed by

hydrolysis.^[4] Another approach involves the use of milder nitrating conditions to control the reaction and minimize the formation of byproducts.^{[5][6]}

Experimental Protocols

Protocol 1: Direct Aqueous Nitration of p-Cresol

This protocol details a common method for the direct nitration of p-cresol in an aqueous acidic medium.^[7]

Materials and Reagents:

- p-Cresol (4-methylphenol)
- Nitric Acid (HNO₃, 68-70%)
- Sulfuric Acid (H₂SO₄, 98%)
- Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution
- Ice
- Distilled Water
- Beakers
- Round-bottom flask or reaction vessel
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Büchner funnel and flask for vacuum filtration
- Filter paper
- pH indicator paper

Procedure:

- Preparation of the Nitrating Mixture: In a beaker, carefully prepare an aqueous nitrating acid solution. For example, a mixture can be made using nitric acid and dilute sulfuric acid.^[7] The reaction should be performed in a well-ventilated fume hood.
- Reaction Setup: Place the p-cresol into a reaction vessel equipped with a magnetic stirrer. Cool the vessel in an ice bath to maintain a low temperature.
- Nitration: Slowly add the prepared nitrating mixture dropwise to the stirred p-cresol. The temperature should be carefully controlled during the addition, typically between 30°C and 40°C, to prevent over-nitration and the formation of unwanted byproducts.^[7]
- Reaction Monitoring: After the addition is complete, continue stirring the mixture for a specified period (e.g., 2 hours) to ensure the reaction goes to completion.^[8] The product, **4-methyl-3-nitrophenol**, will often separate as an oily layer.^[7]
- Work-up and Isolation: Pour the reaction mixture onto crushed ice to quench the reaction and precipitate the crude product. The crude solid can be collected by vacuum filtration using a Büchner funnel.^[8]
- Neutralization and Washing: Wash the collected solid with cold water to remove residual acids. The crude product can be further purified by dissolving it in an alkaline solution (e.g., sodium carbonate solution), followed by acidification (e.g., with hydrochloric acid) to re-precipitate the purified phenol.^[4]
- Purification (Recrystallization): The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water or toluene, to yield yellow crystals.^[9]
- Drying: Dry the purified crystals in a desiccator under vacuum. The final product should be characterized by its melting point and spectroscopic methods (e.g., NMR, IR).

Safety Precautions:

- Always work in a well-ventilated fume hood.

- Nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- The nitration reaction is exothermic and can run away if the temperature is not controlled. Use an ice bath to maintain the recommended temperature range.
- Nitrophenolic compounds can be toxic and may have explosive properties, especially dinitro and trinitro derivatives.^[3] Handle with care.

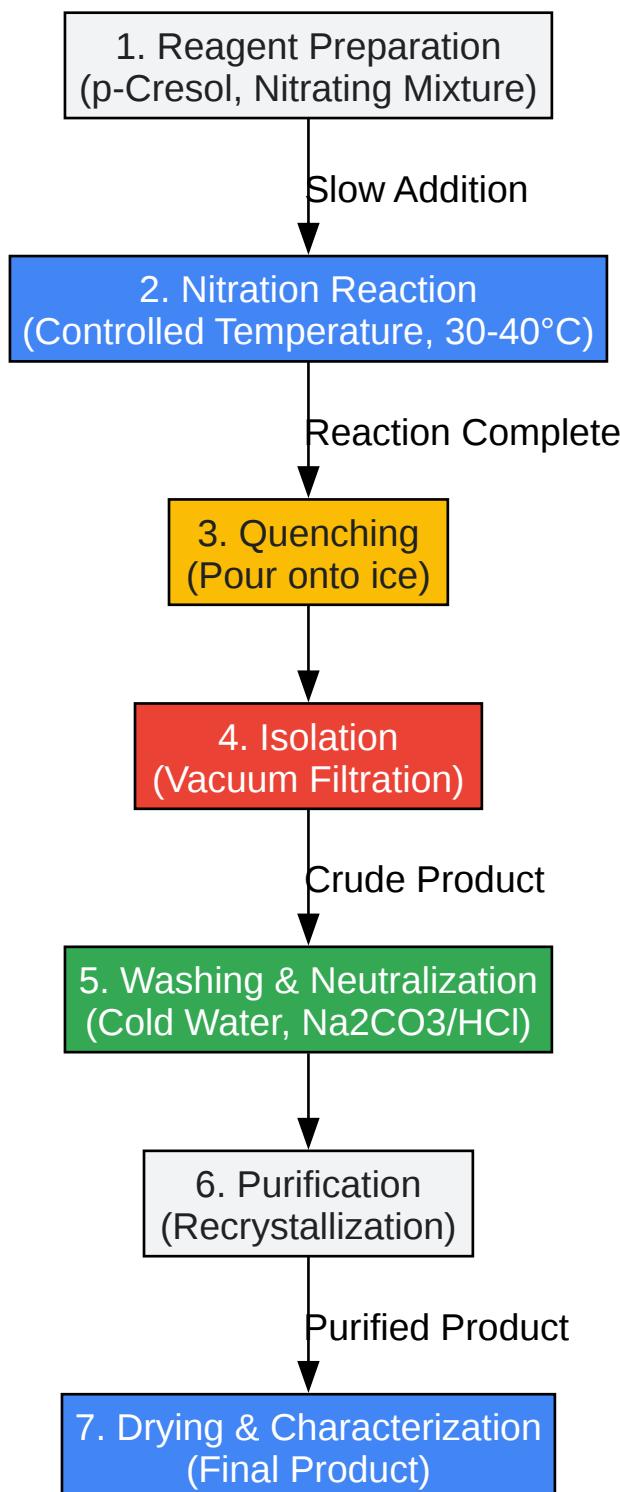
Data Presentation

The following table summarizes typical quantitative data for the synthesis of **4-Methyl-3-nitrophenol**.

Parameter	Value	Reference(s)
Starting Material	p-Cresol (p-methylphenol)	[7]
Reagents	Nitric Acid, Sulfuric Acid, Water	[7]
Molar Ratio (p-cresol:HNO ₃)	Up to 1:1	[7]
Reaction Temperature	30°C - 40°C	[7]
Product	4-Methyl-3-nitrophenol (3-nitro-p-cresol)	[1]
Appearance	Yellow crystalline powder	[2]
Molecular Formula	C ₇ H ₇ NO ₃	[10]
Molecular Weight	153.14 g/mol	[10]
Melting Point	78-81 °C	
Purity (Typical)	>98% (after purification)	[2][4]

Visualizations

Diagram 1: Experimental Workflow for the Synthesis of **4-Methyl-3-nitrophenol**



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